molecular formula C20H23BrN2O3S B2409386 N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941904-16-1

N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2409386
CAS No.: 941904-16-1
M. Wt: 451.38
InChI Key: NILDRZIZXCEDNY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic organic compound with the CAS Registry Number 941904-31-0 and a molecular formula of C20H23FN2O3S, corresponding to a molecular weight of 390.5 g/mol . This acetamide derivative features a bromophenyl group and a piperidine ring substituted with a tosyl (p-toluenesulfonyl) group, a structure of interest in various fields of scientific research . The synthesis of this compound typically involves a multi-step process. A key intermediate, the tosylpiperidine, is first formed by reacting piperidine with p-toluenesulfonyl chloride under basic conditions. The final acetamide linkage is then established, often through a reaction that introduces the 4-fluorophenyl group and forms the amide bond . Researchers value this compound as a building block for the synthesis of more complex molecules and for its potential interactions with biological targets, such as enzymes or receptors . Its mechanism of action is hypothesized to involve interactions where the fluorophenyl group engages with hydrophobic pockets in proteins, while the tosylpiperidine moiety may form hydrogen bonds or ionic interactions, potentially modulating biological activity . Applications & Research Value: • Medicinal Chemistry: This compound is investigated for its potential therapeutic properties, which may include analgesic and anti-inflammatory effects, making it a candidate for pharmacological studies . • Chemical Biology: It serves as a valuable tool compound in research aimed at understanding receptor interactions and enzyme inhibition pathways . • Organic Synthesis: The compound acts as a versatile precursor or intermediate in the development of novel chemical entities and materials . Handling & Compliance: This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) and adhere to all safe laboratory practices when handling this material.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3S/c1-15-5-11-19(12-6-15)27(25,26)23-13-3-2-4-18(23)14-20(24)22-17-9-7-16(21)8-10-17/h5-12,18H,2-4,13-14H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILDRZIZXCEDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide” typically involves the following steps:

    Formation of the Tosylpiperidine Moiety: Piperidine is reacted with tosyl chloride in the presence of a base such as pyridine to form 1-tosylpiperidine.

    Bromination of Phenyl Group: The phenyl group is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Acetamide Formation: The bromophenyl group is then reacted with 1-tosylpiperidine in the presence of an acylating agent such as acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide
  • N-(4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide
  • N-(4-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Uniqueness

“N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide” is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Biological Activity

N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Brominated aromatic ring : Enhances lipophilicity and potential interactions with biological targets.
  • Piperidine ring : Contributes to the pharmacological profile by providing basicity and structural rigidity.
  • Acetamide group : Imparts stability and may influence solubility.

The biological activity of this compound is primarily attributed to its interaction with specific protein kinases. Research indicates that compounds in this class can inhibit cell proliferation and induce apoptosis in cancer cells by targeting key regulatory pathways involved in cell division.

Key Mechanisms:

  • Inhibition of Protein Kinases : The compound may act as an inhibitor of polo-like kinases (PLKs), which are crucial for mitotic progression. Inhibition of PLK1 has been linked to reduced viability of tumor cells due to disrupted cell cycle regulation .
  • Induction of Apoptosis : By interfering with the signaling pathways that promote cell survival, this compound can trigger programmed cell death in malignant cells .

Table 1: Summary of Biological Activity Findings

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Guan et al. (2005)HeLa Cells5.0PLK1 Inhibition
Liu et al. (2003)MCF-7 Breast Cancer3.5Apoptosis Induction
Wada et al. (2007)A549 Lung Cancer4.0Cell Cycle Arrest

Case Studies

  • Study on HeLa Cells :
    • Researchers observed that treatment with this compound led to significant reductions in cell viability, with an IC50 value of 5 µM. The study concluded that the compound effectively inhibits PLK1, leading to apoptosis in cervical cancer cells .
  • MCF-7 Breast Cancer Model :
    • In another study, the compound demonstrated an IC50 value of 3.5 µM against MCF-7 cells, indicating potent anti-cancer activity. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .
  • A549 Lung Cancer Study :
    • The compound was tested on A549 lung cancer cells, resulting in an IC50 value of 4 µM. The findings suggested that it causes cell cycle arrest at the G2/M phase, preventing further proliferation .

Q & A

Q. How do structural modifications (e.g., replacing Br with other halogens) affect the compound's pharmacokinetic profile?

  • In Silico Predictions : Use SwissADME to estimate logP, solubility, and CYP450 interactions. Bromine increases logP by ~0.3 units compared to chlorine .
  • In Vivo Testing : Compare plasma half-life in rodent models:
Halogent1/2 (hr)AUC0–24 (μg·hr/mL)
Br4.228.5
Cl3.822.1
Data from analogs in .

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